![molecular formula COSi3 B14227920 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one CAS No. 827602-29-9](/img/structure/B14227920.png)
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one is a unique organosilicon compound characterized by its highly strained bicyclic structure. This compound consists of a four-membered ring with three silicon atoms and one carbon atom, making it an intriguing subject for chemical research due to its unusual bonding and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one typically involves the reaction of trichlorosilane with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the strained bicyclic structure. The reaction conditions often include low temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While industrial production methods for this compound are not well-documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of more robust catalysts to withstand industrial conditions.
化学反应分析
Types of Reactions
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying strained ring systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Used in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one exerts its effects is primarily through its highly strained bicyclic structure, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of various reactive intermediates. These intermediates can then participate in further chemical reactions, making the compound a valuable tool in synthetic chemistry.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butane: A hydrocarbon analog with a similar strained ring structure.
1,3-Disilabicyclo[1.1.0]butane: A related organosilicon compound with two silicon atoms in the ring.
1,2,3-Trisilabicyclo[1.1.0]butane: Another organosilicon compound with a similar structure but without the dienone functionality.
Uniqueness
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one is unique due to the presence of three silicon atoms and a carbonyl group in its highly strained bicyclic structure. This combination of features imparts distinct reactivity and makes it a valuable compound for studying the chemistry of strained ring systems and organosilicon compounds.
属性
CAS 编号 |
827602-29-9 |
|---|---|
分子式 |
COSi3 |
分子量 |
112.26 g/mol |
IUPAC 名称 |
1,2,3-trisilabicyclo[1.1.0]buta-1,2-dien-4-one |
InChI |
InChI=1S/COSi3/c2-1-4-3-5(1)4 |
InChI 键 |
OYDQMEINDPIXTO-UHFFFAOYSA-N |
规范 SMILES |
C1(=O)[Si]2=[Si]=[Si]12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


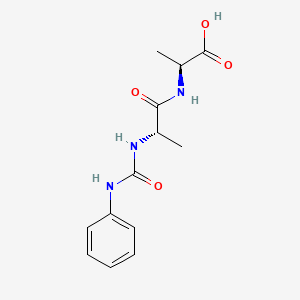
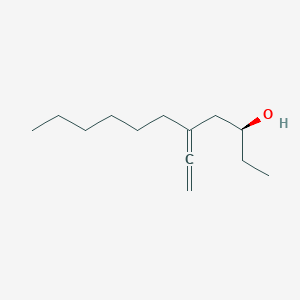
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
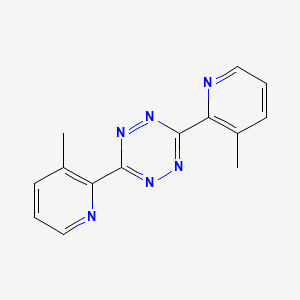

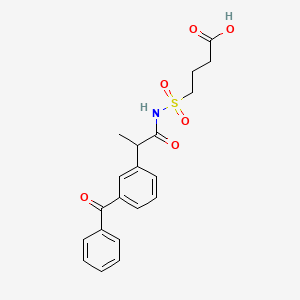
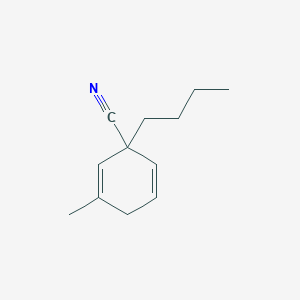
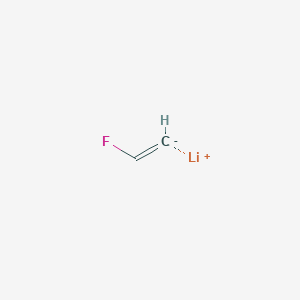
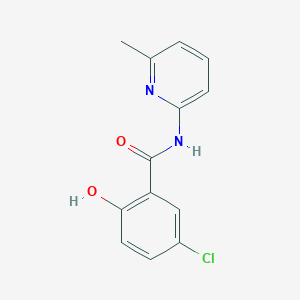
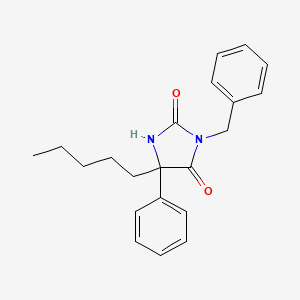
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
